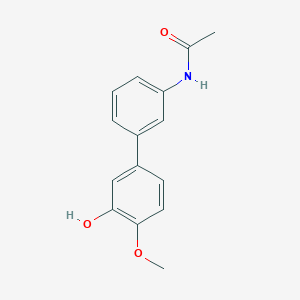
5-(3-Acetylaminophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylaminophenyl)-2-methoxyphenol, 95% (also known as 5-AAP-2-MP, 95%) is an important organic compound that has been used in a variety of scientific and industrial applications. This compound is a derivative of phenol, and has been used in research studies to study the effects of various compounds on biological systems.
Applications De Recherche Scientifique
5-AAP-2-MP, 95% has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on biological systems, such as the effects of drugs on cell signaling pathways. It has also been used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the development of cancer. In addition, 5-AAP-2-MP, 95% has been used to study the effects of various compounds on the metabolism of lipids and proteins.
Mécanisme D'action
The mechanism of action of 5-AAP-2-MP, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and may act as a modulator of the activity of these proteins. It is also believed that the compound may act as an inhibitor of the activity of certain enzymes, and may also act as an agonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AAP-2-MP, 95% are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of cell signaling pathways, the inhibition of certain enzymes, and the stimulation of certain receptors. In addition, the compound may also have an effect on the metabolism of lipids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-AAP-2-MP, 95% in laboratory experiments is its high yield, which is the highest yield of this compound reported to date. In addition, the compound is relatively stable and does not degrade easily. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water soluble and therefore cannot be used in aqueous solutions. In addition, the compound is not very soluble in organic solvents, and therefore must be used in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 5-AAP-2-MP, 95%. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on biological systems. In addition, further research could be conducted to identify other potential applications of this compound, such as its potential use in drug delivery systems. Finally, further research could be conducted to determine the optimal conditions for the synthesis of this compound, as well as the optimal conditions for its use in laboratory experiments.
Méthodes De Synthèse
5-AAP-2-MP, 95% can be synthesized using a variety of methods, including the reaction of 3-aminophenol with acetic anhydride in the presence of a catalyst. This reaction produces a product with a yield of 95%, which is the highest yield of 5-AAP-2-MP, 95% reported to date. Other methods of synthesis include the reaction of 3-aminophenol with acetic anhydride in the presence of a base, or the reaction of 3-aminophenol with acetic acid in the presence of a catalyst.
Propriétés
IUPAC Name |
N-[3-(3-hydroxy-4-methoxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)16-13-5-3-4-11(8-13)12-6-7-15(19-2)14(18)9-12/h3-9,18H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVWHNIICWTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685630 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-2-methoxyphenol | |
CAS RN |
1261978-40-8 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


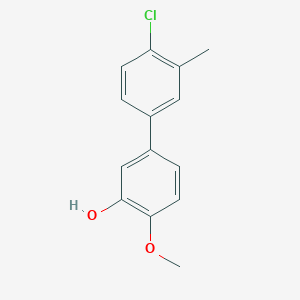

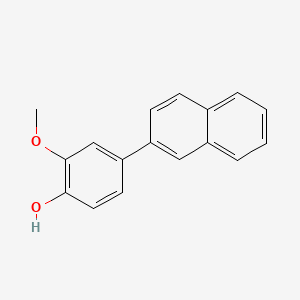






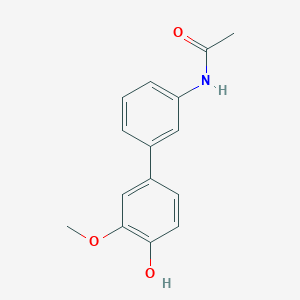
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
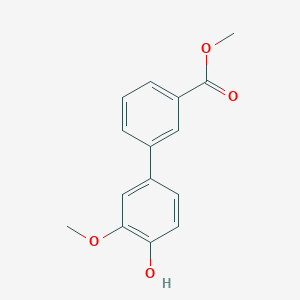
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)